3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid
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Overview
Description
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1benzoxepino[3,2-b]pyridine-5,1’-cyclopropane]-9-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1benzoxepino[3,2-b]pyridine-5,1’-cyclopropane]-9-carboxylic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazole ring, followed by the formation of the benzoxepine and pyridine rings. The final step involves the introduction of the carboxylic acid group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1benzoxepino[3,2-b]pyridine-5,1’-cyclopropane]-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1
Chemistry: As a complex molecule, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1benzoxepino[3,2-b]pyridine-5,1’-cyclopropane]-9-carboxylic acid is not well-documented, but it is likely to interact with specific molecular targets within biological systems. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar tricyclic structure.
Dibenzoxepin: A compound with a related benzoxepine core.
Oxazole Derivatives: Compounds containing the oxazole ring, which may share some chemical properties.
Uniqueness
What sets 3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-1benzoxepino[3,2-b]pyridine-5,1’-cyclopropane]-9-carboxylic acid apart is its unique combination of structural features, including the spirocyclic system and multiple functional groups
Properties
Molecular Formula |
C29H22Cl2N2O5 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid |
InChI |
InChI=1S/C29H22Cl2N2O5/c30-19-2-1-3-20(31)24(19)25-18(26(38-33-25)15-4-5-15)14-36-23-9-8-21-27(32-23)29(10-11-29)13-17-7-6-16(28(34)35)12-22(17)37-21/h1-3,6-9,12,15H,4-5,10-11,13-14H2,(H,34,35) |
InChI Key |
JZJOXLSYULKNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=NC5=C(C=C4)OC6=C(CC57CC7)C=CC(=C6)C(=O)O |
Origin of Product |
United States |
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